
Methyldopate
Vue d'ensemble
Description
Le méthyldopate est un composé chimique connu pour son utilisation dans le traitement de l'hypertension artérielle. Il s'agit d'un dérivé ester éthylique de la méthyldopa, qui est un agoniste alpha-2 adrénergique à action centrale. Le méthyldopate est particulièrement utile en clinique en raison de sa solubilité dans l'eau, ce qui le rend adapté à l'administration intraveineuse .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorhydrate de méthyldopate peut être synthétisé par une nouvelle méthode qui implique la conversion de la méthyldopa en sa forme anhydre. Cette méthyldopa anhydre est ensuite chauffée, refluée et condensée dans une solution éthanolique de chlorure d'hydrogène anhydre pour obtenir le chlorhydrate de méthyldopate . Le rendement de ce processus est d'environ 70 %.
Méthodes de production industrielle
La production industrielle du chlorhydrate de méthyldopate implique la dissolution de la méthyldopa dans une solution alcoolique faible saturée en chlorure d'hydrogène et son chauffage sous reflux. Une fois la réaction terminée, le solvant est évaporé et le résidu est dissous et lavé avec l'alcool correspondant. Le produit est ensuite cristallisé sous protection d'azote .
Analyse Des Réactions Chimiques
Oxidation Reactions
Methyldopa undergoes oxidative coupling reactions, which are critical for its analytical detection and characterization.
Key Reaction Conditions and Results
-
Oxidative Coupling with Schiff’s Base Reagent :
Methyldopa reacts with a Schiff’s base reagent (R1: 2-methoxybenzaldehyde-4-phenyl-3-thiosemicarbazone) in acidic medium (2 M HCl) using potassium periodate (KIO₄) as an oxidizing agent. This produces a stable orange complex with maximum absorbance at 481 nm . -
Fluorometric Oxidation :
Oxidation with potassium ferricyanide forms fluorescent derivatives, detectable via spectrofluorometry. Faded blanks and internal standards ensure accuracy .
Metabolic Pathways
Methyldopa’s metabolism involves enzymatic decarboxylation, hydroxylation, and conjugation:
Primary Metabolic Reactions
-
Decarboxylation :
Catalyzed by aromatic L-amino acid decarboxylase (LAAD), methyldopa is converted to α-methyldopamine . -
Hydroxylation :
α-methyldopamine is hydroxylated by dopamine β-hydroxylase (DBH) to form α-methylnorepinephrine , a false neurotransmitter . -
Conjugation :
Metabolite Excretion
Metabolite | Excretion Route | Percentage |
---|---|---|
Unchanged methyldopa | Urine | 25% |
α-Methyldopa mono-O-sulfate | Urine | 64% |
3-O-methyl-α-methyldopa | Urine | 4% |
Thermodynamic Interactions in Supercritical CO₂
Methyldopa’s solubility in supercritical CO₂ (ScCO₂) is critical for nanoparticle synthesis.
Solubility Data
Temperature (K) | Pressure (MPa) | Solubility (mole fraction ×10⁵) |
---|---|---|
313 | 12–30 | 0.805–11.345 |
343 | 30 | 11.345 (max) |
-
Enthalpy Values :
Model Performance
Model | AARD% | R² |
---|---|---|
Kumar-Johnston (K-J) | 8.38 | 0.988 |
SRK-vdW2 | 23.03 | 0.903 |
PR-vdW2 | 26.42 | 0.837 |
FT-IR Spectroscopy
The oxidative coupling product exhibits characteristic peaks:
-
C=N stretch : 1658 cm⁻¹ (azomethine bond)
-
O–H stretch : 3433 cm⁻¹ (phenolic group)
Isothermal Titration Calorimetry (ITC)
Methyldopa binds to MHC class II proteins with:
Applications De Recherche Scientifique
Pharmacological Mechanism
Methyldopate functions as a centrally acting alpha-2 adrenergic agonist. It is converted in the body to alpha-methyl norepinephrine, which acts on central nervous system receptors to decrease sympathetic outflow. This results in reduced peripheral vascular resistance and lower blood pressure without significantly affecting cardiac output or renal blood flow, making it particularly useful in patients with renal insufficiency .
Clinical Applications
-
Hypertension Management
- General Use : this compound is utilized for managing hypertension, especially in patients who may not tolerate other antihypertensives. It is often administered intravenously in acute settings or as an oral medication for chronic management .
- Pregnancy : this compound is one of the few antihypertensive agents deemed safe during pregnancy due to its lack of teratogenic effects. It is frequently prescribed for pregnant women experiencing hypertension or pre-eclampsia .
-
Case Studies and Research Findings
- A study involving 33 hypertensive patients showed that methyldopa (and by extension this compound) effectively reduced blood pressure levels significantly in both sitting and standing positions . However, side effects such as liver damage were noted, emphasizing the need for careful monitoring.
- Research indicates that methyldopa may positively affect placental function in pre-eclampsia by altering angiogenic factor levels, which can be crucial for maternal and fetal health .
-
Liver Toxicity Cases
- There have been documented cases of this compound-induced liver injury. For instance, a 29-year-old woman developed elevated liver enzymes after starting methyldopa during pregnancy; her liver function normalized after discontinuation of the drug . Another case highlighted chronic hepatitis following prolonged use, underscoring the importance of monitoring liver function in patients receiving this medication .
Data Table: Summary of Clinical Findings
Study/Case | Patient Demographics | Treatment Regimen | Outcomes | Side Effects |
---|---|---|---|---|
JAMA Study | 33 hypertensive patients | Methyldopa | >10% BP reduction in 61% (sitting), 71% (standing) | Liver damage in 7 patients |
Pre-eclampsia Study | Pregnant women with PE | Methyldopa + Hydralazine | Decreased serum sFlt-1 and sEng levels | None reported |
Liver Injury Case 1 | 29-year-old female | Methyldopa 500 mg BID | Elevated liver enzymes; normalized post-discontinuation | Liver injury |
Liver Injury Case 2 | 25-year-old female | Methyldopa for 8 months | Chronic active hepatitis diagnosed; improved after stopping drug | Jaundice, nausea |
Mécanisme D'action
Methyldopate exerts its effects by being converted into methyldopa in the body. Methyldopa then acts as an agonist at alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and a reduction in vasoconstrictor adrenergic signals . This results in decreased blood pressure. The exact mechanism involves the metabolism of methyldopa to alpha-methylnorepinephrine, which stimulates central inhibitory alpha-adrenergic receptors .
Comparaison Avec Des Composés Similaires
Composés similaires
Méthyldopa : Le composé parent du méthyldopate, utilisé de manière similaire pour l'hypertension artérielle.
Clonidine : Un autre agoniste alpha-2 adrénergique à action centrale utilisé pour l'hypertension artérielle.
Labétalol : Un bêtabloqueur avec une activité alpha-bloquante, utilisé pour l'hypertension artérielle.
Nifédipine : Un inhibiteur calcique utilisé pour l'hypertension artérielle.
Hydralazine : Un vasodilatateur utilisé pour l'hypertension artérielle.
Unicité
Le méthyldopate est unique en raison de sa solubilité dans l'eau, ce qui le rend adapté à l'administration intraveineuse, ce qui est particulièrement utile dans les crises hypertensives. Sa capacité à être convertie en méthyldopa dans l'organisme lui permet d'exercer des effets thérapeutiques similaires tout en offrant différentes voies d'administration .
Activité Biologique
Methyldopate, a derivative of methyldopa, is primarily recognized for its antihypertensive properties. It acts as a centrally acting alpha-2 adrenergic agonist, which influences neurotransmitter release and modulates blood pressure. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound is metabolized to α-methylnorepinephrine, which is an active metabolite that stimulates alpha-2 adrenergic receptors in the central nervous system. This stimulation results in decreased sympathetic outflow and reduced norepinephrine release, leading to vasodilation and lowered blood pressure. Additionally, this compound inhibits aromatic L-amino acid decarboxylase, reducing the synthesis of catecholamines such as dopamine and norepinephrine .
Pharmacokinetics
Absorption and Bioavailability:
- This compound is administered intravenously, providing rapid onset of action.
- The bioavailability of orally administered methyldopa is approximately 25%, with significant interindividual variability (8% to 62%) noted in studies .
Distribution:
- The volume of distribution ranges from 0.19 to 0.32 L/kg for the apparent volume and 0.41 to 0.72 L/kg for the total volume .
- This compound crosses the blood-brain barrier and is found in breast milk, indicating potential effects on breastfeeding infants .
Metabolism:
- The drug undergoes extensive hepatic metabolism to form several metabolites, including α-methylnorepinephrine and α-methylepinephrine, which are pharmacologically active .
Case Studies and Trials
-
Resistant Hypertension Study:
A study involving 23 patients with resistant hypertension demonstrated that this compound reduced systolic blood pressure from 153.67 mmHg to 135.23 mmHg (-18.44 mmHg) and diastolic blood pressure from 86.42 mmHg to 74.90 mmHg (-11.52 mmHg) over a treatment period . -
Meta-Analysis Findings:
A meta-analysis encompassing 12 randomized controlled trials with a total of 595 patients indicated that methyldopa lowers systolic blood pressure by approximately 13 mmHg and diastolic pressure by about 8 mmHg compared to placebo . The doses ranged from 500 mg to 2250 mg daily.
Study Type | Number of Patients | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
---|---|---|---|
Resistant Hypertension Study | 23 | -18.44 | -11.52 |
Meta-Analysis | 595 | -13 | -8 |
Propriétés
IUPAC Name |
ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBYYWCXTVYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859737 | |
Record name | Ethyl 3-hydroxy-alpha-methyltyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-30-8 | |
Record name | Methyldopate [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.